molecular formula C8H18BrNO2 B041356 Methacholine bromide CAS No. 333-31-3

Methacholine bromide

Cat. No.: B041356
CAS No.: 333-31-3
M. Wt: 240.14 g/mol
InChI Key: MMVPLEUBMWUYIB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Methacholine bromide, also known as acetyl-β-methylcholine, is a synthetic choline ester . It primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the parasympathetic nervous system, influencing various physiological functions. Methacholine is highly active at all mAChR subtypes, but its ability to induce bronchoconstriction through M3 receptors is particularly relevant in the context of airway hyperreactivity .

Mode of Action

As a non-specific cholinergic agonist, this compound acts through muscarinic receptors in the lungs to induce bronchoconstriction . It mimics the action of acetylcholine, a neurotransmitter in the body, leading to the contraction of smooth muscle in the airways . This action is more pronounced in patients with asthma than those without . In addition, M3 agonism by methacholine may increase the release of pro-inflammatory cytokines, further contributing to airway hyperreactivity .

Biochemical Pathways

This involves the contraction of airway smooth muscle, which is a characteristic feature of conditions like asthma .

Pharmacokinetics

Methacholine has a charged quaternary amine structure, rendering it insoluble in lipid cell membranes . It is broken down at a relatively slow rate within the body, due to its relative resistance to acetylcholinesterases .

Result of Action

The primary result of methacholine’s action is bronchoconstriction, which is the narrowing of the airways in the lungs due to the tightening of surrounding smooth muscle . This effect is used diagnostically in the methacholine challenge test to identify bronchial hyperreactivity, a hallmark of asthma .

Biochemical Analysis

Biochemical Properties

Methacholine bromide interacts with muscarinic receptors in the lungs, leading to bronchoconstriction . It is highly active at all muscarinic receptors but has little effect on nicotinic receptors . The charged quaternary amine structure of this compound makes it insoluble in lipid cell membranes . This means it will not cross the blood-brain barrier and has poor absorption from the gastrointestinal tract .

Cellular Effects

This compound acts directly on acetylcholine receptors on smooth muscle, causing bronchoconstriction and airway narrowing . It shows a high sensitivity to identify bronchial hyperresponsiveness . In patients with bronchial hyperreactivity, a lower dose of this compound is required to induce bronchoconstriction .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with muscarinic receptors. The chemical structure of this compound is identical to acetylcholine but with a methyl group on the beta carbon . This β-methyl group provides selectivity toward muscarinic receptors as compared to nicotinic receptors . The quaternary ammonium group is essential for activity . The ester makes it susceptible to the enzyme acetylcholine esterase .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects can change over time. For example, in bronchial challenge tests, the result is based upon the delivered dose of methacholine causing a 20% fall in forced expiratory volume in 1 second (FEV1) .

Metabolic Pathways

This compound is involved in the cholinergic system. It is a part of the metabolic pathways that involve acetylcholine, a neurotransmitter that plays a significant role in a variety of physiological functions .

Transport and Distribution

Due to its charged quaternary amine structure, it is insoluble in lipid cell membranes, which may affect its distribution within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacholine bromide can be synthesized through the esterification of β-methylcholine with acetic anhydride. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methacholine bromide primarily undergoes hydrolysis and esterification reactions. It is susceptible to hydrolysis by acetylcholinesterase, which breaks down the ester bond .

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-acetyloxypropyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO2.BrH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVPLEUBMWUYIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)OC(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883364
Record name 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333-31-3
Record name Methacholine bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methacholine bromide [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methacholine bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHACHOLINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73AI9718D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methacholine bromide
Reactant of Route 2
Reactant of Route 2
Methacholine bromide
Reactant of Route 3
Reactant of Route 3
Methacholine bromide
Reactant of Route 4
Reactant of Route 4
Methacholine bromide
Reactant of Route 5
Reactant of Route 5
Methacholine bromide
Reactant of Route 6
Methacholine bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.